molecular formula C5H8N4OS B2862230 N-methyl-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide CAS No. 24706-69-2

N-methyl-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide

Cat. No. B2862230
CAS RN: 24706-69-2
M. Wt: 172.21
InChI Key: VYHAHKIIJDSKJX-UHFFFAOYSA-N
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Description

“N-methyl-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide” is a chemical compound . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “N-methyl-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide”, has been reported in several studies . The synthesis methods of 1,2,4-triazole mainly use amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources . Copper-catalyzed cross-couplings have been used in the synthesis methods of 1,2,4-triazole with inexpensive, low toxic, and good functional tolerance .


Molecular Structure Analysis

The molecular structure of “N-methyl-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide” has been confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis . The molecular formula is C5H8N4OS and the molecular weight is 172.21 .

Scientific Research Applications

Drug Discovery and Pharmaceutical Applications

1,2,4-Triazole derivatives are prominent in the pharmaceutical industry due to their therapeutic potential. The compound may serve as a scaffold for developing new drugs with enhanced efficacy and reduced side effects. Its structural similarity to peptides can make it a suitable mimic in peptide-receptor interactions, potentially leading to novel treatments for various diseases.

Experimental Procedures: In drug discovery, the compound could be used in high-throughput screening assays to identify potential drug candidates. It may undergo various modifications to enhance its interaction with biological targets.

Technical Details: The compound’s ability to form stable non-covalent interactions with enzymes and receptors could be exploited to develop drugs with specific actions, such as anticonvulsants or antibiotics .

Organic Synthesis

In organic chemistry, this triazole derivative can act as a building block for complex molecules. Its stability under various conditions makes it an attractive component for multi-step synthesis.

Experimental Procedures: It could be involved in reactions such as cycloadditions, substitutions, or conjugation reactions to create diverse molecular architectures.

Technical Details: The compound’s reactivity with different functional groups allows for the synthesis of a wide array of organic molecules, potentially leading to new materials or chemical entities .

Polymer Chemistry

The triazole ring can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

Experimental Procedures: Polymerization reactions involving this compound could be carried out to produce polymers with desired characteristics.

Technical Details: The introduction of the triazole unit into polymer chains can result in materials with improved resistance to degradation and better performance in extreme conditions .

Supramolecular Chemistry

Supramolecular chemistry explores the interactions of molecules to form larger, complex structures. The triazole derivative can be used to create novel supramolecular assemblies.

Experimental Procedures: Through hydrogen bonding and other non-covalent interactions, the compound can form self-assembled structures with unique properties.

Technical Details: Its ability to act as a ligand for metal ions can lead to the formation of metal-organic frameworks (MOFs) with potential applications in catalysis and gas storage .

Bioconjugation and Chemical Biology

Bioconjugation involves attaching a molecule to a biological entity. This triazole derivative could be used to conjugate drugs to targeting moieties or to modify biomolecules for study.

Experimental Procedures: Conjugation techniques such as click chemistry can be employed to attach the compound to proteins, nucleic acids, or other biomolecules.

Technical Details: The compound’s reactivity in bioorthogonal reactions makes it suitable for labeling and tracking biological processes without interfering with normal cellular functions .

Fluorescent Imaging and Materials Science

Fluorescent imaging is a powerful tool in biological research. Triazole derivatives can be used to develop new fluorescent probes for imaging applications.

Experimental Procedures: The compound could be modified to emit fluorescence upon binding to specific targets, allowing for the visualization of cellular components.

Technical Details: Its incorporation into materials could lead to the development of sensors or other devices that respond to environmental stimuli with a change in fluorescence .

properties

IUPAC Name

N-methyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4OS/c1-6-4(10)2-11-5-7-3-8-9-5/h3H,2H2,1H3,(H,6,10)(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHAHKIIJDSKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide

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